N-Cbz-N4-xanthen-9-yl-D-asparagine
Description
N-Cbz-N⁴-xanthen-9-yl-D-asparagine is a chemically modified asparagine derivative designed for specialized applications in peptide synthesis and biochemical research. The compound features two protective groups:
- N-Cbz (Carbobenzyloxy): A widely used amine-protecting group in peptide synthesis, removable via hydrogenolysis or acidic conditions.
- N⁴-xanthen-9-yl: A bulky aromatic group derived from xanthene, which imparts unique steric and electronic properties. This group may enhance fluorescence or act as a stabilizing moiety for sensitive intermediates.
Its structure combines the asparagine backbone with orthogonal protecting groups, enabling selective deprotection strategies. Applications include its use as a fluorescent probe in glycopeptide studies or as an intermediate in solid-phase peptide synthesis (SPPS) where steric hindrance is required to prevent undesired side reactions .
Properties
IUPAC Name |
4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGUJYWDGWXJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N4-xanthen-9-yl-D-asparagine typically involves the protection of the amino group of asparagine with a Cbz group, followed by the introduction of the xanthenyl moiety. The general synthetic route can be summarized as follows:
Protection of Asparagine: The amino group of asparagine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Introduction of Xanthenyl Group: The protected asparagine is then reacted with a xanthenyl derivative, such as xanthen-9-yl chloride, in the presence of a base. This step may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N4-xanthen-9-yl-D-asparagine can undergo various chemical reactions, including:
Oxidation: The xanthenyl moiety can be oxidized under specific conditions to form corresponding xanthone derivatives.
Reduction: The Cbz protecting group can be removed via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the xanthenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for the removal of the Cbz group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Deprotected asparagine derivatives.
Substitution: Substituted xanthenyl derivatives.
Scientific Research Applications
N-Cbz-N4-xanthen-9-yl-D-asparagine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in studies involving protein synthesis and modification. The Cbz group serves as a protective group for amino acids during peptide synthesis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cbz-N4-xanthen-9-yl-D-asparagine is largely dependent on its structural components:
Xanthenyl Moiety: The xanthenyl group can interact with various biological targets, potentially exhibiting fluorescence properties useful in imaging studies.
Asparagine Backbone: The asparagine component can participate in biochemical reactions, including protein synthesis and modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-Cbz-N⁴-xanthen-9-yl-D-asparagine with structurally related compounds, focusing on molecular properties, protective groups, and applications.
Table 1: Comparative Analysis of Asparagine Derivatives
Key Findings:
Protective Group Chemistry: Cbz vs. Boc: While Cbz is removed via hydrogenolysis or strong acids (e.g., TFA), Boc is cleaved under mild acidic conditions (e.g., HCl in dioxane). Xanthen-9-yl vs. Benzyl: The xanthenyl group’s aromaticity and rigidity may enhance fluorescence, making the compound useful in tracking glycopeptide modifications, whereas benzyl esters are simpler but lack this property .
Solubility and Reactivity :
- The xanthenyl group reduces solubility in aqueous systems compared to unmodified N-α-Cbz-D-asparagine, necessitating organic solvents (e.g., DMF) for handling. This contrasts with N-Cbz-L-aspartic acid 4-benzyl ester, which shares similar lipophilicity but lacks fluorescence .
Enzymatic Stability :
- Evidence from glycopeptidase studies (e.g., peptide:N-glycosidase F) suggests that bulky groups like xanthenyl may hinder enzyme access to the β-aspartylglycosylamine bond, delaying cleavage compared to unprotected asparagine derivatives .
Synthetic Utility: The compound’s dual protection allows sequential deprotection: Cbz removal under hydrogenolysis followed by xanthenyl cleavage via specialized conditions (e.g., photolysis or strong acids). This contrasts with N(alpha)-Boc derivatives, where Boc is removed first, leaving the xanthenyl group intact for downstream modifications .
Research Implications
- Biochemical Studies : The xanthenyl group’s fluorescence could enable real-time monitoring of glycopeptide processing by enzymes like PNGase F, which cleaves asparagine-linked oligosaccharides .
Biological Activity
N-Cbz-N4-xanthen-9-yl-D-asparagine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of D-asparagine, this compound may exhibit unique properties that could be beneficial in various therapeutic contexts, particularly in neurobiology and oncology.
This compound is characterized by its structure, which includes a xanthene moiety and a carbobenzoxy (Cbz) protecting group. This structural configuration is significant as it influences the compound's solubility, stability, and biological interactions.
- Cellular Metabolism : D-asparagine plays a crucial role in cellular metabolism, particularly in the context of glutamine deprivation. Research indicates that asparagine can maintain cell viability by supporting metabolic pathways essential for survival under stress conditions .
- Apoptosis Regulation : Studies have demonstrated that asparagine can suppress apoptosis in glutamine-deprived cells, suggesting that this compound may similarly modulate apoptotic pathways . The expression of asparagine synthetase (ASNS), which synthesizes asparagine from aspartate and glutamine, correlates with poor prognosis in cancers such as glioma and neuroblastoma .
In Vitro Studies
Several studies have explored the effects of asparagine and its derivatives on various cell lines:
Case Study 1: Neuroblastoma
In a study examining the role of ASNS in neuroblastoma, researchers found that silencing ASNS led to increased apoptosis in the presence of glutamine. However, reintroduction of asparagine reversed this effect. This suggests that compounds like this compound could be explored for their ability to modulate ASNS activity and impact cancer cell survival .
Case Study 2: Glioma
Another study indicated that high ASNS expression levels were associated with poor outcomes in glioma patients. Compounds that can enhance or mimic the action of asparagine may provide therapeutic benefits by inhibiting tumor growth through metabolic modulation .
Data Table: Biological Activities of D-Asparagine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
